molecular formula C11H13N7O B1620884 N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide CAS No. 333326-97-9

N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide

Cat. No. B1620884
M. Wt: 259.27 g/mol
InChI Key: RVUOKTLTKFSHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N7O/c1-6(19)14-7-2-4-8(5-3-7)15-16-9-10(12)17-18-11(9)13/h2-5,15H,1H3,(H,14,19)(H4,12,13,16,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a light-yellow to yellow powder or crystals . It should be stored in a refrigerator .

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Pyrazole-acetamide derivatives have been utilized to synthesize novel coordination complexes with metals like Co(II) and Cu(II). These complexes have been characterized to understand their molecular structures and the effects of hydrogen bonding on their self-assembly processes. The antioxidant activities of these ligands and their complexes were evaluated using different in vitro methods, showing significant antioxidant potential (Chkirate et al., 2019).

Synthesis and Antimicrobial Activities

The synthesis of novel thiazole derivatives incorporating the pyrazole moiety has been reported, with these compounds being characterized by various spectroscopic techniques. These derivatives have been screened for their antimicrobial activities against a range of bacterial and fungal strains, demonstrating significant anti-bacterial and anti-fungal properties (Saravanan et al., 2010).

Structural and Vibrational Investigations

The molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide have been experimentally and theoretically investigated. The study provided insights into the compound's molecular stability, charge transfer, and potential applications in nonlinear optics through an analysis of its electronic properties and molecular electrostatic potential (Lukose et al., 2015).

Safety And Hazards

This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .

properties

IUPAC Name

N-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N7O/c1-6(19)14-7-2-4-8(5-3-7)15-16-9-10(12)17-18-11(9)13/h2-5H,1H3,(H,14,19)(H5,12,13,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUOKTLTKFSHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C(NN=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420613
Record name N-{4-[2-(3,5-Diamino-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide

CAS RN

333326-97-9
Record name N-{4-[2-(3,5-Diamino-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-(2-(3,5-diamino-4H-pyrazol-4-ylidene)hydrazinyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.